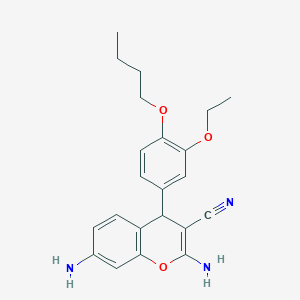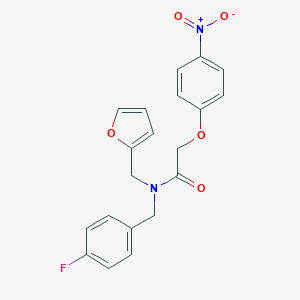![molecular formula C20H22N4O2S B254509 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide, also known as DTPA, is a compound that has gained significant attention in the field of scientific research due to its unique properties.
作用機序
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammatory and oxidative stress pathways. It also activates various signaling pathways that promote cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival and growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide in lab experiments is its ability to selectively target specific enzymes and proteins involved in disease pathways. However, its complex synthesis method and limited availability can make it difficult to obtain and use in experiments.
将来の方向性
There are several future directions for research on 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide, including investigating its potential use in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound is a compound with unique properties that has gained significant attention in the field of scientific research. Its potential therapeutic use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, makes it an exciting area of research. However, further studies are needed to fully understand its mechanisms of action and potential side effects.
合成法
The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide involves the reaction of 4-(4-isopropylphenyl)thiazole-2-amine with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of triethylamine and acetic acid. The resulting compound is then reacted with N-(4-formylphenyl)methylamine in the presence of acetic acid and sodium triacetoxyborohydride to obtain this compound. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.
科学的研究の応用
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for therapeutic use.
特性
分子式 |
C20H22N4O2S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-12(2)16-7-5-15(6-8-16)9-22-23-17(25)10-24-11-21-19-18(20(24)26)13(3)14(4)27-19/h5-9,11-12H,10H2,1-4H3,(H,23,25)/b22-9- |
InChIキー |
XISUTPQXZSZZDF-AFPJDJCSSA-N |
異性体SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N/N=C\C3=CC=C(C=C3)C(C)C)C |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)



![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)


![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)